3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the family of benzoic acid derivatives and features a unique diazepanone ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This reaction proceeds through a one-pot, four-component reaction mechanism, yielding the desired product with a moderate yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and confirm the product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid
- 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
- 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid
Uniqueness
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid is unique due to its ethoxy group, which imparts distinct chemical and physical properties compared to its methoxy and methyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H14N2O5 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid |
InChI |
InChI=1S/C13H14N2O5/c1-2-20-10-4-3-8(12(17)18)7-9(10)15-6-5-11(16)14-13(15)19/h3-4,7H,2,5-6H2,1H3,(H,17,18)(H,14,16,19) |
InChI Key |
WKVXZFCANDIDQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.